molecular formula C18H25NO B1239620 Anacyclin

Anacyclin

Cat. No.: B1239620
M. Wt: 271.4 g/mol
InChI Key: CAZNLADLZFVEBY-SQIWNDBBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anacyclin is a fatty amide.

Scientific Research Applications

1. Mitochondrial Function and Gene Expression

Tetracyclines, including Anacyclin derivatives, are often used in research involving inducible gene expression systems (Tet-ON/Tet-OFF). However, these compounds can impair mitochondrial function as they target mitochondrial translation, leading to disturbances in mitochondrial proteostasis, metabolic activity, and gene expression changes. This can affect physiology in various model systems, from cells to organisms like mice and plants. Such effects are observed with doxycycline, a tetracycline derivative, at doses commonly used to regulate gene expression, and may introduce confounding variables in cancer research, especially considering the Warburg effect (Chatzispyrou et al., 2015).

2. Impacts on Eukaryotic Models

Tetracyclines like doxycycline can induce a mitonuclear protein imbalance across a range of eukaryotic models, including worms, flies, mice, plants, and various cell types. This imbalance leads to mitochondrial proteotoxic stress and alters nuclear gene expression and mitochondrial dynamics. Awareness of these potential confounding effects is crucial for researchers using tetracyclines in biomedical research, as well as for understanding the broader impacts of their use in livestock (Moullan et al., 2015).

3. Cellular Metabolism and Proliferation

Doxycycline, at concentrations used in inducible expression systems, can alter gene expression patterns in human cell lines, shifting metabolism towards a more glycolytic phenotype. This shift is evidenced by increased lactate secretion and reduced oxygen consumption, which can slow down cell proliferation. These findings suggest the necessity of appropriate controls to account for doxycycline's potential confounding effects on cellular metabolism (Ahler et al., 2013).

4. Minocycline's Non-Antibiotic Biological Effects

Minocycline, a semi-synthetic tetracycline, has multiple non-antibiotic biological effects beneficial in experimental models of diseases with an inflammatory basis. These effects include neuroprotection in models of ischemic, traumatic brain injuries, and various neurodegenerative conditions, such as Parkinson's disease and multiple sclerosis. Minocycline's ability to inhibit malignant cell growth and prevent bone resorption also highlights its potential in diverse research applications beyond its antibiotic properties (Garrido-Mesa et al., 2013).

Properties

Molecular Formula

C18H25NO

Molecular Weight

271.4 g/mol

IUPAC Name

(2E,4E)-N-(2-methylpropyl)tetradeca-2,4-dien-8,10-diynamide

InChI

InChI=1S/C18H25NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-18(20)19-16-17(2)3/h12-15,17H,4-5,10-11,16H2,1-3H3,(H,19,20)/b13-12+,15-14+

InChI Key

CAZNLADLZFVEBY-SQIWNDBBSA-N

Isomeric SMILES

CCCC#CC#CCC/C=C/C=C/C(=O)NCC(C)C

SMILES

CCCC#CC#CCCC=CC=CC(=O)NCC(C)C

Canonical SMILES

CCCC#CC#CCCC=CC=CC(=O)NCC(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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